molecular formula C28H28O9 B016320 Chrysomycin A CAS No. 82196-88-1

Chrysomycin A

Número de catálogo: B016320
Número CAS: 82196-88-1
Peso molecular: 508.5 g/mol
Clave InChI: OMDANBMKOUVKAG-WZNMFJNZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Chrysomycin A (CAS: 82196-88-1, MF: C28H28O9, MW: 508.5 g/mol) is a C-aryl glycoside antibiotic isolated from Streptomyces species . It exhibits dual biological activities:

  • Antibacterial Activity: Inhibits DNA synthesis in bacteria, with a minimum inhibitory concentration (MIC) of 0.4 μg/mL against multi-drug-resistant Mycobacterium tuberculosis (MDR-TB) .
  • Antitumor Activity: Suppresses tumor growth in murine models by targeting the Akt/GSK-3β/β-catenin signaling pathway, particularly in glioblastoma . Structurally, this compound features a tetracyclic aglycone core linked to a deoxy sugar moiety, a hallmark of flavinoid antibiotics . Its photoactivated DNA-crosslinking activity is hypothesized to involve interactions with histones and heat shock proteins .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La crisomicina A se puede sintetizar mediante un proceso de síntesis escalable de 10 pasos. Este proceso implica dos pasos secuenciales de funcionalización C-H y una C-glucosilación en etapa tardía . La secuencia sintética se ha optimizado para facilitar la producción de crisomicina A y sus análogos.

Métodos de producción industrial: La producción industrial de crisomicina A implica la fermentación de especies de Streptomyces. La optimización de las condiciones de fermentación, como la concentración de glucosa, almidón de maíz y harina de soya, puede mejorar significativamente el rendimiento . También se han desarrollado métodos de preparación mecanoquímica para mejorar la solubilidad y la biodisponibilidad oral de la crisomicina A .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action
Chr-A has been identified as a promising chemotherapeutic agent, particularly in the treatment of glioblastoma. It reshapes cellular metabolism and increases oxidative stress, which inhibits tumor growth. Studies have shown that Chr-A suppresses orthotopic glioblastoma (GBM) tumor growth in vivo and alters metabolic pathways associated with glucose and glutamate accumulation, thereby reducing tumor progression .

Cellular Effects
Research indicates that Chr-A effectively inhibits the proliferation, migration, and invasion of glioblastoma cells (U251 and U87-MG). It operates through the Akt/GSK-3β/β-Catenin signaling pathway, leading to decreased cell viability and increased cytotoxicity . Additionally, Chr-A has been shown to induce apoptosis in KRAS-mutant lung adenocarcinoma cells by targeting topoisomerase II (Topo II), a critical enzyme for DNA replication and repair .

Antimicrobial Activity

Bacterial Infections
Chr-A demonstrates potent antibacterial activity against Staphylococcus aureus, including multidrug-resistant strains. It acts as a multitarget agent, binding to enzymes involved in cell wall biosynthesis, such as GlmU and DapD, thereby disrupting bacterial growth and biofilm formation . This mechanism is particularly relevant given the increasing prevalence of antibiotic-resistant infections.

Efficacy Against Biofilms
The compound has shown remarkable efficacy in eradicating S. aureus biofilms both in vitro and in vivo. Its ability to disrupt established biofilms makes it a valuable candidate for treating persistent infections that are often resistant to conventional antibiotics .

Research Developments

Synthesis of Derivatives
Recent studies have focused on synthesizing derivatives of Chr-A to enhance its therapeutic properties. A scalable synthesis process has been developed, leading to compounds that exhibit improved activity against multi-drug-resistant tuberculosis (MDR-TB) . These advancements highlight the potential for developing new antibiotics based on the Chr-A scaffold.

Comprehensive Data Table

Application Area Mechanism of Action Target Pathway/Process Key Findings
AnticancerInduces oxidative stressAkt/GSK-3β/β-CateninInhibits GBM cell proliferation; induces apoptosis in KRAS-mutant cells
AntimicrobialMultitarget inhibitionCell wall biosynthesisEffective against S. aureus persisters; disrupts biofilm formation
Drug DevelopmentSynthesis of derivativesVariousNew scaffolds for MDR-TB treatment; scalable synthesis process established

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Chrysomycin A belongs to the flavinoid antibiotic family, which includes Gilvocarcin V and Ravidomycin. These compounds share a tetracyclic aromatic backbone but differ in substituents and sugar moieties, leading to variations in bioactivity and mechanisms (Table 1) .

Structural Comparison

Key Structural Features:

Compound Core Structure Sugar Moiety Key Substituents
This compound Tetracyclic aglycone D-Virenose C8 vinyl group, C12 hydroxyl
Gilvocarcin V Tetracyclic aglycone L-Rhodinose C8 methoxy group, C12 methyl
Ravidomycin Tetracyclic aglycone D-Ravidosamine (amino sugar) C8 acetyl group, C12 hydroxyl

Notable Differences:

  • The C8 vinyl group in this compound enhances DNA intercalation compared to Gilvocarcin V’s methoxy group .
  • Ravidomycin’s amino sugar (ravidosamine) improves solubility and cellular uptake, contributing to higher antitumor potency .

Functional and Mechanistic Comparison

Mechanistic Insights :

  • This compound and Gilvocarcin V both require photoactivation to form DNA adducts, but this compound’s vinyl group enables stronger intercalation, enhancing DNA synthesis inhibition .
  • Ravidomycin’s amino sugar moiety facilitates nuclear localization, increasing topoisomerase II inhibition efficacy compared to its deacetylated analogue .

Solubility and Stability

Compound Solubility Profile Stability
This compound Poor in water; soluble in DMSO, methanol Stable under dark, UV-sensitive
Gilvocarcin V Moderate in DMF, ethanol Degrades under prolonged light
Ravidomycin High in aqueous buffers (amino sugar) Enhanced thermal stability

Actividad Biológica

Chrysomycin A (Chr-A) is a glycoside compound derived from Streptomyces species, first identified in 1955. It has gained attention for its diverse biological activities, particularly its anti-tumor, anti-tuberculosis, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and notable research findings.

This compound exhibits its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : Chr-A has been shown to significantly inhibit the proliferation of glioblastoma cells (U251 and U87-MG). It disrupts the cell cycle and promotes apoptosis via the Akt/GSK-3β signaling pathway. Research indicates that treatment with Chr-A leads to increased caspase 3/7 activity, which is critical for the apoptotic process .
  • Induction of Apoptosis : Flow cytometry studies demonstrate that Chr-A increases the apoptotic ratio in glioblastoma cells. The compound alters the expression levels of apoptosis-related proteins, notably increasing Bax and decreasing Bcl-2, thus triggering a caspase cascade that leads to cell death .
  • Anti-Migratory Effects : Chr-A not only inhibits cell proliferation but also reduces migration and invasion capabilities in glioblastoma cells. This is evidenced by Transwell assays showing a significant decrease in cell migration following treatment with varying concentrations of Chr-A .
  • Antimicrobial Activity : In addition to its anti-cancer properties, Chr-A demonstrates potent antimicrobial effects, particularly against Mycobacterium tuberculosis. It has been reported to have a minimum inhibitory concentration (MIC) comparable to rifampicin, making it effective against both planktonic and intracellular strains of tuberculosis .

Efficacy Against Glioblastoma

Recent studies have highlighted the potential of this compound as a therapeutic agent against glioblastoma:

  • In Vivo Studies : In xenograft models using hairless mice implanted with U87 glioma cells, Chr-A treatment resulted in significant tumor regression. The study identified key signaling pathways involved in its anti-tumor effects, including apoptosis and the PI3K-Akt pathway .
  • Cell Viability Assays : EdU incorporation assays confirmed that Chr-A effectively inhibits DNA synthesis in glioblastoma cells, further supporting its role as a potent anti-cancer agent .

Comparative Efficacy

The following table summarizes the biological activities and efficacy of this compound against various pathogens and cancer cell lines:

Activity Target Organism/Cell Line Efficacy Mechanism
Anti-GlioblastomaU251, U87-MGSignificant inhibition of proliferationAkt/GSK-3β signaling pathway
Induction of ApoptosisU251, U87-MGIncreased caspase 3/7 activityActivation of mitochondrial apoptosis pathway
Anti-TuberculosisMycobacterium tuberculosisMIC = 0.4 μg/mLDisruption of bacterial cell function
AntimicrobialM. smegmatis, B. subtilisEffective at low concentrationsInhibition of cell wall synthesis

Case Studies

  • Glioblastoma Treatment : A study conducted on human glioma xenografts demonstrated that this compound not only inhibited tumor growth but also altered key apoptotic markers. The findings suggest that Chr-A could be a promising candidate for further development in glioblastoma therapy .
  • Tuberculosis Management : Research has shown that this compound exhibits strong bactericidal activity against both drug-sensitive and multi-drug-resistant strains of Mycobacterium tuberculosis. This highlights its potential as an alternative treatment option in the face of rising antibiotic resistance .

Q & A

Basic Research Questions

Q. Q1. What are the primary mechanisms by which Chrysomycin A exerts its antitumor activity?

this compound inhibits cancer cell proliferation and migration via modulation of the Akt/GSK-3β/β-catenin signaling pathway , as demonstrated in glioblastoma models. To validate this mechanism:

  • Perform Western blotting to assess phosphorylation levels of Akt and GSK-3β.
  • Use β-catenin immunofluorescence to track nuclear translocation in treated vs. untreated cells.
  • Conduct scratch/wound-healing assays to quantify migration inhibition .

Q. Q2. How can researchers optimize this compound yield during fermentation?

A Plackett-Burman Design (PBD) followed by Box-Behnken optimization is recommended:

  • Screen critical media components (e.g., sodium chloride, calcium carbonate) using PBD with high (+1), low (-1), and intermediate (0) levels.
  • Apply response surface methodology (RSM) to model interactions between factors (e.g., Y = β₀ + β₁X₁ + β₂X₂ + ...).
  • Validate predictions via triplicate fermentation runs and HPLC quantification .

Q. Q3. What in vitro assays are most reliable for assessing this compound’s antibacterial activity?

  • Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus).
  • Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.
  • Pair with DNA synthesis inhibition assays (e.g., radiolabeled thymidine uptake) to confirm mechanism .

Advanced Research Questions

Q. Q4. How should researchers address contradictions in this compound’s reported efficacy across studies?

  • Conduct meta-analysis of dose-response data, stratifying by cell type (e.g., A549 vs. glioblastoma) and treatment duration.
  • Replicate experiments under standardized conditions (e.g., serum-free media, 48-hour exposure).
  • Use sensitivity analysis to identify confounding variables (e.g., batch-to-batch compound variability) .

Q. Q5. What experimental designs are optimal for studying this compound’s synergy with other anticancer agents?

  • Apply the Chou-Talalay combination index (CI) method :
    • Treat cells with this compound and a partner drug (e.g., cisplatin) at fixed ratios.
    • Calculate CI values using CompuSyn software; CI < 1 indicates synergy.
  • Validate synergy via apoptosis assays (Annexin V/PI staining) and cell cycle profiling .

Q. Q6. How can researchers resolve inconsistencies in this compound’s DNA-binding behavior compared to structural analogs like Gilvocarcin V?

  • Use circular dichroism (CD) spectroscopy to compare DNA conformational changes induced by both compounds.
  • Perform molecular docking simulations (e.g., AutoDock Vina) to map binding sites on DNA minor/major grooves.
  • Validate with topoisomerase II inhibition assays under near-UV light to assess photoactivation-dependent effects .

Q. Q7. What strategies mitigate challenges in reproducing this compound’s in vivo antitumor results?

  • Standardize animal models (e.g., BALB/c nude mice with xenograft tumor volumes ≤ 100 mm³ at treatment initiation).
  • Include positive controls (e.g., doxorubicin) and monitor pharmacokinetics (plasma half-life via LC-MS/MS).
  • Address batch variability by sourcing this compound from ≥2 independent suppliers and verifying purity via NMR .

Q. Methodological Guidance

Q. Q8. How to formulate a robust research question for studying this compound’s novel applications?

Use the PICO framework :

  • P opulation: Specific cancer cell line or bacterial strain.
  • I ntervention: this compound dose/administration route.
  • C omparison: Existing standard therapy (e.g., vancomycin for MRSA).
  • O utcome: Quantifiable endpoints (e.g., 50% reduction in tumor volume).
    Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. Q9. What statistical approaches are critical for analyzing this compound’s dose-response data?

  • Fit data to logistic regression models (e.g., IC₅₀ calculation via GraphPad Prism).
  • Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons.
  • Use principal component analysis (PCA) to identify latent variables in fermentation optimization studies .

Q. Data Reproducibility and Validation

Q. Q10. How to ensure reproducibility when scaling up this compound production?

  • Document critical process parameters (CPPs) (e.g., pH, agitation speed) using a process analytical technology (PAT) framework.
  • Perform design space exploration via RSM to define acceptable ranges for each factor.
  • Validate with three consecutive batches meeting predefined quality thresholds (e.g., ≥95% purity) .

Q. Q11. What steps resolve discrepancies between in silico predictions and experimental results for this compound’s targets?

  • Re-analyze docking results with molecular dynamics simulations (e.g., GROMACS) to account for protein flexibility.
  • Conduct kinetic binding assays (e.g., surface plasmon resonance) to measure association/dissociation rates.
  • Cross-validate with CRISPR-Cas9 knockout models of predicted targets .

Propiedades

IUPAC Name

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDANBMKOUVKAG-WZNMFJNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82196-88-1
Record name Chrysomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082196881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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